2-Tert-butyl-4-chloro-6-methylpyrimidine 2-Tert-butyl-4-chloro-6-methylpyrimidine
Brand Name: Vulcanchem
CAS No.: 848499-91-2
VCID: VC2913915
InChI: InChI=1S/C9H13ClN2/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3
SMILES: CC1=CC(=NC(=N1)C(C)(C)C)Cl
Molecular Formula: C9H13ClN2
Molecular Weight: 184.66 g/mol

2-Tert-butyl-4-chloro-6-methylpyrimidine

CAS No.: 848499-91-2

Cat. No.: VC2913915

Molecular Formula: C9H13ClN2

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

2-Tert-butyl-4-chloro-6-methylpyrimidine - 848499-91-2

Specification

CAS No. 848499-91-2
Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
IUPAC Name 2-tert-butyl-4-chloro-6-methylpyrimidine
Standard InChI InChI=1S/C9H13ClN2/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5H,1-4H3
Standard InChI Key IJMQRFDXLVDRER-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C(C)(C)C)Cl
Canonical SMILES CC1=CC(=NC(=N1)C(C)(C)C)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Tert-butyl-4-chloro-6-methylpyrimidine is characterized by its distinctive substitution pattern on the pyrimidine ring structure. The compound features a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 6-position of the pyrimidine ring. This arrangement of functional groups creates a unique electronic distribution and steric profile that influences its chemical behavior and reactivity patterns. The presence of the bulky tert-butyl group particularly affects the molecule's three-dimensional configuration, potentially restricting rotation around certain bonds and influencing its interactions with biological targets.

The electron-withdrawing properties of the chlorine atom at the 4-position, combined with the electron-donating effects of the methyl and tert-butyl groups, create an interesting electronic distribution across the pyrimidine ring. This electronic arrangement likely influences the compound's reactivity, particularly in nucleophilic substitution reactions that might target the carbon-chlorine bond. The nitrogen atoms in the pyrimidine ring further contribute to the compound's ability to participate in hydrogen bonding and other non-covalent interactions.

Physical and Chemical Properties

The physical and chemical properties of 2-Tert-butyl-4-chloro-6-methylpyrimidine are defined by its molecular structure and the functional groups present. The compound has a molecular formula of C₉H₁₃ClN₂ and a precise molecular weight of 184.66 g/mol. This relatively low molecular weight, combined with its structural features, likely influences its solubility profile in various solvents, with expected moderate solubility in organic solvents such as dichloromethane, chloroform, and alcohols.

Table 1: Key Physical and Chemical Properties of 2-Tert-butyl-4-chloro-6-methylpyrimidine

PropertyValueReference
CAS Number848499-91-2
Molecular FormulaC₉H₁₃ClN₂
Molecular Weight184.66 g/mol
Physical StateNot specified in sources-
IUPAC Name2-tert-butyl-4-chloro-6-methylpyrimidine
PubChem Compound ID43557487

The compound's reactivity is primarily determined by the pyrimidine ring and its substituents. The chlorine atom at the 4-position makes this carbon susceptible to nucleophilic aromatic substitution reactions, which can be valuable in synthetic applications where this compound serves as an intermediate. The tert-butyl and methyl groups may influence these reactions through steric and electronic effects.

Synthesis and Preparation

Common Synthetic Routes

Applications and Uses

Application AreaPotential RoleRationale
Pharmaceutical SynthesisIntermediateReactive site for further functionalization
Agrochemical DevelopmentPrecursorSimilar structures appear in crop protection agents
Materials ScienceBuilding BlockPotential for polymer chemistry applications
CatalysisLigand PrecursorNitrogen atoms could coordinate to metals

Comparison with Related Compounds

2-Tert-butyl-4-chloro-6-methylpyrimidine shares structural similarities with several related compounds that have established applications in chemical research and industrial processes. One such compound is 2-Amino-4-chloro-6-methylpyrimidine, which differs only in having an amino group at the 2-position instead of a tert-butyl group . This related compound is used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .

Another related compound is 2-(tert-Butyl)-4-chloropyridine, which features a pyridine ring instead of a pyrimidine ring but maintains similar substitution patterns with a tert-butyl group and chlorine atom. This pyridine derivative has applications in pharmaceutical development, particularly in compounds targeting neurological disorders such as Alzheimer's disease.

Table 3: Comparison of 2-Tert-butyl-4-chloro-6-methylpyrimidine with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural DifferencePrimary Applications
2-Tert-butyl-4-chloro-6-methylpyrimidineC₉H₁₃ClN₂184.66 g/molReference compoundResearch intermediate
2-Amino-4-chloro-6-methylpyrimidineC₅H₆ClN₃143.57 g/molAmino group instead of tert-butyl at position 2Pharmaceutical and agrochemical intermediate
2-(tert-Butyl)-4-chloropyridineC₉H₁₂ClN169.65 g/molPyridine ring instead of pyrimidine ringPharmaceutical development

The structural differences between these compounds, while subtle, can significantly impact their chemical reactivity, physical properties, and biological activities. The presence of the additional nitrogen atom in the pyrimidine ring of 2-Tert-butyl-4-chloro-6-methylpyrimidine, compared to the pyridine analog, alters the electronic distribution and hydrogen bonding capabilities of the molecule.

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